molecular formula C9H12N2O2 B071253 Ethyl 2-(pyrimidin-2-yl)propanoate CAS No. 191725-65-2

Ethyl 2-(pyrimidin-2-yl)propanoate

Cat. No. B071253
Key on ui cas rn: 191725-65-2
M. Wt: 180.2 g/mol
InChI Key: DXIQUQYLOVOVHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05973156

Procedure details

To a solution of ethyl 2-(pyrimidin-2-yl)propanoate (1.7 g, 9.4 mmol) in THF (100 ml) at 0° C., was added diisobutylaluminium hydride (23.6 ml of a 1.0 M solution in THF, 23.6 mmol) dropwise. After 3 h NH4Cl (sat., 30 ml) was added and the mixture stirred at room temperature for 30 min. EtOAc (100 ml) was added and the mixture filtered. The filtrate was dried (Na2SO4) and evaporated. The residue was chromatographed on silica, eluting with CH2Cl2 :MeOH (95:5), to give the alcohol (562 mg, 43%) as a pale yellow oil. 1H NMR (360 MHz, CDCl3) δ 1.38 (3H, d, J=7.2 Hz), 3.22-3.31 (1H, m), 3.65 (1H, br s), 3.80-4.05 (2H, m), 7.18 (1H, t, J=4.9 Hz), 8.72 (2H, d, J=4.9 Hz).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
43%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[N:3][C:2]=1[CH:7]([CH3:13])[C:8](OCC)=[O:9].[H-].C([Al+]CC(C)C)C(C)C.[NH4+].[Cl-].CCOC(C)=O>C1COCC1>[N:1]1[CH:6]=[CH:5][CH:4]=[N:3][C:2]=1[CH:7]([CH3:13])[CH2:8][OH:9] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
N1=C(N=CC=C1)C(C(=O)OCC)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica
WASH
Type
WASH
Details
eluting with CH2Cl2 :MeOH (95:5)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=C(N=CC=C1)C(CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 562 mg
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 43.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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